N-Allyl-2-(1,3-dioxoisoindolin-2-yl)acetamide
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Overview
Description
N-Allyl-2-(1,3-dioxoisoindolin-2-yl)acetamide is a chemical compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents like methanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis protocols, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-(1,3-dioxoisoindolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium methoxide are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
N-Allyl-2-(1,3-dioxoisoindolin-2-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Allyl-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of reverse transcriptase by binding to the enzyme’s active site, thereby preventing the replication of viral RNA . Additionally, it has been shown to inhibit acetylcholinesterase, which is relevant in the context of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-2-(1,3-dioxoisoindolin-2-yl)acetamide: Similar in structure but with a phenyl group instead of an allyl group.
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Contains an ethyl ester group instead of an allyl group.
3-(1,3-Dioxoisoindolin-2-yl)propanal: Features a propanal group instead of an allyl group.
Uniqueness
N-Allyl-2-(1,3-dioxoisoindolin-2-yl)acetamide is unique due to its allyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H12N2O3 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C13H12N2O3/c1-2-7-14-11(16)8-15-12(17)9-5-3-4-6-10(9)13(15)18/h2-6H,1,7-8H2,(H,14,16) |
InChI Key |
YFQAAIRXDMUCAW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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